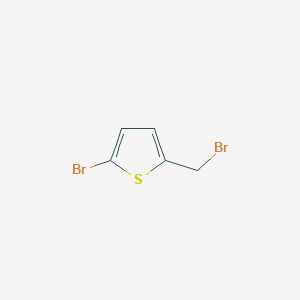

2-Bromo-5-(bromomethyl)thiophene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECAOMHGRQHCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482186 | |

| Record name | 2-Bromo-5-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59311-27-2 | |

| Record name | 2-Bromo-5-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Bromomethyl Thiophene

Established Synthetic Pathways and Precursors

The most common and well-documented method for preparing 2-Bromo-5-(bromomethyl)thiophene involves the selective bromination of 2-methylthiophene (B1210033). researchgate.net This process typically occurs in two distinct steps: the initial bromination of the thiophene (B33073) ring followed by the bromination of the methyl group.

Regioselective Bromination of 2-Methylthiophene

The regioselectivity of the bromination of 2-methylthiophene is a critical aspect of the synthesis. The goal is to introduce a bromine atom at the 5-position of the thiophene ring, which is activated by the methyl group, and subsequently to brominate the methyl group itself.

N-Bromosuccinimide (NBS) is the reagent of choice for the benzylic bromination of the methyl group on the thiophene ring. wikipedia.orgchadsprep.com This reaction, often referred to as the Wohl-Ziegler reaction, is a free-radical substitution that selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring (the "benzylic" position). wikipedia.orgmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of molecular bromine (Br₂), which minimizes competing electrophilic addition reactions across the thiophene ring's double bonds. masterorganicchemistry.com The reaction is typically initiated using a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is often carried out under reflux in a nonpolar solvent like carbon tetrachloride (CCl₄). wikipedia.orgcommonorganicchemistry.com

One reported synthesis involves refluxing 2-methylthiophene with 2.1 equivalents of NBS in carbon tetrachloride for 4-5 hours to yield this compound. researchgate.net

The efficiency and selectivity of the NBS-mediated bromination are highly dependent on the reaction conditions. The choice of solvent is crucial. Nonpolar solvents like carbon tetrachloride (CCl₄) are traditionally used to facilitate the radical mechanism and minimize ionic side reactions. commonorganicchemistry.com However, due to the toxicity of CCl₄, alternative solvents have been explored. masterorganicchemistry.com

Temperature control is also critical. The reaction is typically conducted at reflux to ensure the homolytic cleavage of the initiator and the propagation of the radical chain reaction. wikipedia.org Maintaining a vigorous reflux is important to prevent nuclear bromination, where the bromine substitutes a hydrogen on the thiophene ring itself, as this can lead to a decrease in the yield of the desired product.

The benzylic bromination using NBS proceeds via a free-radical chain mechanism. chemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) upon heating, which generates radicals. These radicals then react with NBS to produce a bromine radical (Br•). chadsprep.comchemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylthiophene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.comchemistrysteps.com This benzylic radical is more stable than other possible carbon radicals, which is why bromination occurs preferentially at this position. chemistrysteps.com The HBr then reacts with NBS to generate a molecule of bromine (Br₂). chadsprep.com This newly formed Br₂ molecule then reacts with the benzylic radical to form the this compound product and another bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The reaction terminates when two radicals combine.

The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of Br₂ and HBr, which is achieved by the use of NBS. masterorganicchemistry.com

Alternative Synthetic Routes and Their Comparative Analysis

While the direct bromination of 2-methylthiophene with NBS is the most prevalent method, other strategies can be envisioned. For instance, a sequential functionalization approach could be employed. This might involve first introducing the bromomethyl group onto the thiophene ring and then performing the ring bromination. However, this route is less common due to potential challenges in controlling the regioselectivity of the initial bromomethylation step.

Another possibility involves a "halogen dance" reaction on a pre-brominated thiophene derivative. For example, lithiation of 2-bromo-5-methylthiophene (B1266114) could potentially lead to a rearrangement, which upon quenching with an electrophile could yield a differently substituted thiophene. researchgate.net However, for the specific synthesis of this compound, the direct NBS bromination of 2-methylthiophene remains the most straightforward and efficient method reported. researchgate.net

Methodological Considerations in Synthetic Scale-Up

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges.

Heat Management: The radical bromination reaction is exothermic. Efficient heat dissipation is crucial to maintain a stable reaction temperature and prevent runaway reactions, especially in large reactors.

Reagent Addition: The portion-wise addition of NBS is often necessary to control the reaction rate and temperature. orgsyn.org In a large-scale setup, this requires careful engineering to ensure even distribution and to avoid localized overheating.

Solvent Choice: The use of hazardous solvents like carbon tetrachloride is not viable for large-scale production due to environmental and safety regulations. masterorganicchemistry.com Identifying a suitable, less toxic, and effective alternative solvent is a key consideration for industrial applications.

Product Stability and Purification: Thienyl bromides can be unstable, with some reports of decomposition. orgsyn.org Therefore, the purification process, which may involve distillation under reduced pressure, must be carefully controlled to avoid product degradation. orgsyn.org The addition of stabilizers might also be necessary for safe storage. orgsyn.org

Reactivity and Advanced Functionalization of 2 Bromo 5 Bromomethyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering unparalleled efficiency and selectivity. For a substrate such as 2-bromo-5-(bromomethyl)thiophene, these methods allow for the precise modification of the thiophene (B33073) core, paving the way for the synthesis of a vast array of derivatives.

Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, stands out as a particularly powerful tool in this context. Its operational simplicity, mild reaction conditions, and the commercial availability of a wide range of boronic acids contribute to its widespread use.

A critical aspect of the functionalization of this compound is the selective reaction at one of the two C-Br bonds. Research has demonstrated that the Suzuki-Miyaura reaction exhibits remarkable regioselectivity, favoring the coupling at the C2-position of the thiophene ring. nih.govnih.govresearchgate.net This is attributed to the higher reactivity of the aryl bromide on the sp²-hybridized carbon of the thiophene ring compared to the benzylic-type bromide on the sp³-hybridized carbon of the bromomethyl group under these conditions. The reaction chemoselectively yields 2-aryl-5-(bromomethyl)thiophenes, leaving the bromomethyl moiety intact for potential subsequent transformations. nih.govresearchgate.net

The versatility of the Suzuki-Miyaura coupling of this compound has been explored with a variety of aryl boronic acids, showcasing a broad substrate scope. nih.govresearchgate.netresearchgate.netscilit.com The reaction generally proceeds in moderate to excellent yields with both electron-rich and electron-deficient aryl boronic acids. nih.govresearchgate.net For instance, successful couplings have been reported with phenylboronic acid, as well as with substituted analogs bearing methoxy (B1213986), chloro, fluoro, and acetyl groups. nih.govresearchgate.net This tolerance to a range of functional groups underscores the robustness of the methodology. However, limitations may arise with sterically hindered boronic acids, which can lead to lower yields.

The following table summarizes the yields of 2-(bromomethyl)-5-aryl-thiophenes synthesized via the Suzuki-Miyaura coupling of this compound with various aryl boronic acids. nih.govresearchgate.net

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 76 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 73 |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |

| 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |

| 3-Acetylphenylboronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethanone | 63 |

| 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |

Data sourced from a study by Rehman, et al. nih.gov

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, and base. In the case of this compound, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been effectively employed as the catalyst. nih.govnih.govresearchgate.net The phosphine (B1218219) ligands play a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.

The choice of base and solvent system is also critical for optimal performance. A common and effective combination involves the use of potassium phosphate (B84403) (K₃PO₄) as the base in a mixture of 1,4-dioxane (B91453) and water. nih.govnih.govresearchgate.net The aqueous base is essential for the activation of the boronic acid, a key step in the transmetalation phase of the catalytic cycle.

The differential reactivity of the two bromine substituents in this compound is a key feature that enables its selective functionalization. The C-Br bond on the thiophene ring is an aryl bromide, which readily undergoes oxidative addition to the palladium(0) catalyst. In contrast, the C-Br bond of the bromomethyl group is a benzylic-type bromide. While benzylic bromides can also participate in cross-coupling reactions, the conditions typically employed for the Suzuki-Miyaura coupling of aryl halides are mild enough to leave the benzylic bromide untouched. nih.govscilit.com This chemoselectivity is of significant synthetic utility, as the remaining bromomethyl group can be used as a handle for subsequent nucleophilic substitution or other transformations, allowing for a stepwise and controlled elaboration of the molecule.

Exploration of Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi)

While the Suzuki-Miyaura reaction is well-documented for this compound, the exploration of other powerful cross-coupling methodologies such as the Sonogashira and Negishi reactions with this specific substrate is less reported in the available literature. These reactions, however, represent important avenues for further functionalization.

The Sonogashira coupling , which pairs an organohalide with a terminal alkyne, is a premier method for the synthesis of arylalkynes. libretexts.orgnih.gov In the context of this compound, a successful Sonogashira coupling would be expected to occur selectively at the C2-bromo position, analogous to the Suzuki-Miyaura reaction, to yield 2-alkynyl-5-(bromomethyl)thiophenes. The general principle of higher reactivity of aryl halides over alkyl halides under typical Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base such as an amine) would predict this regioselectivity. libretexts.orgnih.gov Such products could be valuable intermediates for the synthesis of conjugated materials and biologically active compounds.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent and is known for its high functional group tolerance and reactivity. wikipedia.orgyoutube.com For this compound, a Negishi reaction with an arylzinc or alkylzinc reagent would likely also proceed with high regioselectivity at the thiophene C-Br bond. wikipedia.orgresearchgate.net This would provide a complementary method to the Suzuki-Miyaura reaction for the introduction of various carbon-based substituents.

While specific, detailed research findings on the Sonogashira and Negishi couplings of this compound are not extensively covered in the reviewed literature, the established principles of these reactions suggest they are highly viable and promising strategies for the advanced functionalization of this versatile building block. Further research in this area would undoubtedly expand the synthetic utility of this compound.

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the 5-position of the thiophene ring is a primary benzylic-type halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the parent compound.

One notable example is the synthesis of (5-bromo-thiophen-2-yl)acetonitrile. In this transformation, the bromomethyl group is displaced by a cyanide nucleophile. While specific yields for the direct reaction with this compound are not extensively reported, the synthesis of the analogous 2-(5-bromothiophen-2-yl)acetonitrile (B1269735) from 5-bromothiophene-2-carbaldehyde (B154028) via a condensation reaction has been achieved with a 54% yield. The direct substitution on a haloalkane with potassium cyanide in an ethanolic solution is a well-established method for nitrile synthesis. docbrown.info

The versatility of the bromomethyl group extends to reactions with other nucleophiles. Although specific data for this compound is limited, analogous reactions with primary haloalkanes suggest that a variety of nucleophiles can be employed. For instance, sodium methoxide (B1231860) can be used to introduce a methoxy group, and sodium thiomethoxide can introduce a thiomethyl group.

Below is a table summarizing potential nucleophilic substitution reactions at the bromomethyl moiety, drawing on established reactivity patterns of similar compounds.

| Nucleophile | Reagent Example | Product |

| Cyanide | Potassium Cyanide (KCN) | 2-(5-bromo-2-thienyl)acetonitrile |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Bromo-5-(methoxymethyl)thiophene |

| Thiomethoxide | Sodium Thiomethoxide (NaSCH₃) | 2-Bromo-5-(methylthiomethyl)thiophene |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-5-bromothiophene |

Electrophilic Aromatic Substitution Pathways on the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. The directing effects of the existing substituents—the bromo group at the 2-position and the bromomethyl group at the 5-position—play a crucial role in determining the regioselectivity of these reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the bromomethyl group is a weakly deactivating and also ortho-, para-directing group.

Given the substitution pattern, the available positions for electrophilic attack are C3 and C4. The directing effects of both substituents would favor substitution at the C4 position.

Common electrophilic aromatic substitution reactions include bromination and nitration. For instance, the bromination of 2-methylthiophene (B1210033) can be achieved using N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid. Similarly, nitration of 2-bromothiophene (B119243) can be performed, which would be expected to yield the 5-nitro derivative.

While specific studies on the electrophilic aromatic substitution of this compound are not widely available, the reactivity of related compounds provides insight into the expected outcomes. The table below outlines potential electrophilic aromatic substitution reactions.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂ / FeBr₃ | 2,4-Dibromo-5-(bromomethyl)thiophene |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-5-(bromomethyl)-4-nitrothiophene |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

The bromine atom attached to the thiophene ring at the 2-position is susceptible to metal-halogen exchange, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treatment with a strong organometallic base, such as n-butyllithium, to generate a highly reactive organolithium intermediate. This intermediate can then be trapped with a variety of electrophiles.

A significant application of this reactivity is the Suzuki cross-coupling reaction. In a reported synthesis, this compound was coupled with various aryl boronic acids in the presence of a palladium catalyst, Pd(PPh₃)₄, and a base, K₃PO₄, in a 1,4-dioxane/water solvent system. researchgate.net This regioselective reaction occurs at the C-Br bond, leaving the bromomethyl group intact for further functionalization.

The following table presents the results of the Suzuki cross-coupling of this compound with different aryl boronic acids. google.com

| Aryl Boronic Acid | Product | Yield (%) |

| 4-Chlorophenyl boronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |

| 3,5-Difluorophenyl boronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |

| 3-Acetylphenyl boronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethanone | 63 |

| 3,5-Dimethylphenyl boronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |

In addition to palladium-catalyzed coupling reactions, the lithiated intermediate generated from metal-halogen exchange can be quenched with other electrophiles. For example, the lithiation of 2,5-dibromothiophene (B18171) followed by reaction with dimethylformamide (DMF) can introduce a formyl group. jcu.edu.au Similarly, Grignard reagents can be prepared from bromothiophenes by reaction with magnesium, which can then react with a range of electrophiles. askfilo.com

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Bromomethyl Thiophene

Elucidation of Catalytic Cycles in Palladium-Mediated Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are paramount in the functionalization of 2-Bromo-5-(bromomethyl)thiophene. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. It involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. In the case of this compound, there are two potential sites for oxidative addition: the C(sp²)-Br bond at the 2-position of the thiophene (B33073) ring and the C(sp³)-Br bond of the bromomethyl group.

Experimental evidence strongly suggests that oxidative addition occurs preferentially at the C(sp²)-Br bond of the thiophene ring. nih.govrsc.orgmdpi.com This regioselectivity is attributed to the generally faster rate of oxidative addition to aryl halides compared to benzyl (B1604629) halides. The C(sp²)-Br bond is more reactive towards palladium(0) insertion than the C(sp³)-Br bond. This difference in reactivity is a key factor in controlling the outcome of cross-coupling reactions with this substrate. The reaction of an aryl halide with an aryl boronic acid is preferred over that of a benzyl halide. nih.gov

Transmetalation: Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation. In the context of a Suzuki-Miyaura coupling, this involves the transfer of an organic group from a boronic acid or its derivative to the palladium center, displacing the halide. The generally accepted mechanism involves the formation of a palladium-oxygen-boron linkage. illinois.edursc.org The rate of transmetalation can be influenced by the electronic nature of the substituents on the boronic acid, with electron-rich aryl boronic acids generally transmetalating more rapidly. nih.gov For thiophene-containing substrates, the specific boronic acid derivative and the base used play a crucial role in the efficiency of this step.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) intermediate couple and are eliminated as the final product, regenerating the palladium(0) catalyst. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium and the organic moieties being coupled. In the context of this compound, after selective oxidative addition at the C-Br bond of the ring, the subsequent transmetalation and reductive elimination lead to the formation of a 2-aryl-5-(bromomethyl)thiophene. The reductive elimination from the (thienyl)(aryl)palladium(II) intermediate is generally facile.

The thiophene ring plays a significant role in modulating the reactivity and regioselectivity of these palladium-catalyzed reactions. The electronic properties of the sulfur-containing heterocycle influence the electron density at the C2 and C5 positions, thereby affecting the rate of oxidative addition. The sulfur atom can also coordinate to the palladium center, potentially influencing the stability of intermediates and transition states.

The observed regioselectivity, with preferential reaction at the C2-Br bond, underscores the electronic influence of the thiophene ring, making this position more susceptible to oxidative addition compared to the exocyclic bromomethyl group. Furthermore, the planarity and aromaticity of the thiophene ring are crucial for the stability of the resulting organopalladium intermediates.

Understanding Factors Governing Regioselectivity and Yields

The primary factor governing the regioselectivity in palladium-catalyzed cross-coupling reactions of this compound is the differential reactivity of the two C-Br bonds towards oxidative addition. The C(sp²)-Br bond on the aromatic thiophene ring is significantly more reactive than the C(sp³)-Br bond of the bromomethyl group.

Several factors can be optimized to control both regioselectivity and reaction yields:

Catalyst System: The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand can significantly impact the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Base: The choice of base is critical, particularly in Suzuki-Miyaura reactions, as it is involved in the activation of the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Solvent: The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and yields. Biphasic solvent systems, such as 1,4-dioxane (B91453)/water, are often effective. nih.gov

Temperature: Reaction temperature is a key parameter to control, as it can affect reaction rates and potentially the selectivity if competing pathways have different activation energies.

The following table summarizes typical reaction conditions for the regioselective Suzuki-Miyaura coupling of this compound with various aryl boronic acids, highlighting the consistent regioselectivity and variable yields depending on the coupling partner.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 68 | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 | nih.gov |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 | nih.gov |

| 4 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 55 | nih.gov |

This table is generated based on data reported for analogous reactions and general knowledge of Suzuki-Miyaura couplings.

Kinetic Studies and Reaction Rate Determinants

While specific kinetic studies on reactions involving this compound are not extensively reported, general principles from related systems can be applied. For most Suzuki-Miyaura reactions of aryl bromides, the oxidative addition step is considered to be the rate-determining step of the catalytic cycle.

Solvent Effects and Their Influence on Reaction Mechanisms

The choice of solvent can have a profound impact on the mechanism and outcome of palladium-catalyzed cross-coupling reactions. Solvents can influence the solubility of reactants and catalysts, the stability of charged intermediates, and the rates of individual steps in the catalytic cycle.

In the context of reactions involving this compound, polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used, often in combination with water. researchgate.netresearchgate.netnih.gov The presence of water can be beneficial, particularly in Suzuki-Miyaura reactions, as it can facilitate the formation of the active boronate species required for transmetalation.

The polarity of the solvent can also influence the regioselectivity of reactions with substrates containing multiple halides. In some cases, polar solvents can stabilize charged transition states, potentially altering the preferred site of oxidative addition. nih.gov For this compound, while the intrinsic reactivity difference between the two C-Br bonds is the dominant factor for regioselectivity, the solvent system is crucial for achieving high yields and efficient turnover of the catalyst. The use of a 1,4-dioxane/water mixture has been shown to be effective for the Suzuki coupling of this substrate, likely due to the enhanced solubility of the boronic acid and the base in this medium. nih.gov

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Bromomethyl Thiophene and Its Reactivity

Electronic Structure Characterization and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. For 2-bromo-5-(bromomethyl)thiophene, molecular orbital (MO) theory is essential for this characterization. The most crucial orbitals in this context are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), with higher HOMO energies indicating a stronger electron-donating capability. mdpi.com Conversely, the LUMO's energy relates to the ability to accept electrons (electrophilicity), where lower LUMO energies signify a better electron acceptor. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comjchps.com A small HOMO-LUMO gap generally suggests high polarizability and greater chemical reactivity. mdpi.com

In this compound, the thiophene (B33073) ring constitutes a π-conjugated system. The presence of two electron-withdrawing bromine atoms significantly influences the electronic properties. The bromine atom attached directly to the aromatic ring (at position 2) and the bromine in the bromomethyl group (at position 5) both lower the energy levels of the HOMO and LUMO compared to unsubstituted thiophene. This effect is due to the inductive-effect of the halogens.

Computational studies on various substituted thiophenes consistently show that electron-withdrawing substituents tend to decrease both HOMO and LUMO energy levels. rsc.org The HOMO-LUMO gap in such substituted thiophenes typically falls within the range of 3.5 to 5.0 eV, reflecting their relative stability and potential for electronic transitions. mdpi.comnih.gov For instance, a DFT study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene calculated a HOMO-LUMO gap of 3.852 eV. nih.gov While specific calculations for this compound are not widely published, analogous data provides a strong basis for estimation. The HOMO is expected to be distributed primarily over the π-system of the thiophene ring, while the LUMO would also be located on the ring, with significant contributions from the C-Br bonds, indicating these are the likely sites for nucleophilic attack or oxidative addition in metal-catalyzed reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiophenes (Illustrative Data)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | DFT/B3LYP/6–311++G(d,p) | -4.994 | -1.142 | 3.852 | nih.gov |

| Thiophene Sulfonamide Derivative (meta-CF₃) | B3LYP/6-311G(d,p) | - | - | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative (para-OCH₃) | B3LYP/6-311G(d,p) | - | - | 3.44 | mdpi.com |

| (E)‑1‑(3‑bromothiophene‑2‑yl)‑3‑(furan‑2‑yl)prop‑2‑en-1-one | DFT/B3LYP | -6.367 | -2.705 | 3.662 | rroij.com |

Note: This table presents data for structurally related compounds to illustrate typical computational results. The values are highly dependent on the specific molecule and the computational method used.

Electrostatic Potential Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) surface map is a valuable computational tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visual identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, an MEP analysis would reveal several key features:

Thiophene Ring: The π-electron system of the thiophene ring would create a region of negative potential above and below the plane of the ring, a characteristic feature of aromatic systems. nih.gov However, the presence of the bromine substituents would diminish this negative character compared to unsubstituted thiophene. The sulfur atom, with its lone pairs of electrons, would also contribute to a region of negative potential. nih.gov

Ring Bromine (C2-Br): Halogen atoms on aromatic rings often exhibit a phenomenon known as a "σ-hole." nih.govresearchgate.net This is a region of positive electrostatic potential on the outermost surface of the halogen, along the axis of the C-Br bond. This positive σ-hole makes the bromine atom capable of forming halogen bonds and susceptible to attack by nucleophiles.

Bromomethyl Group (-CH₂Br): The highly electronegative bromine atom in the bromomethyl group pulls electron density away from the adjacent carbon and hydrogen atoms. This would create a significant positive potential on the methylene (B1212753) (-CH₂) carbon and a negative potential around the bromine atom, highlighting the site's susceptibility to nucleophilic substitution (Sₙ2) reactions.

MEP analysis of related brominated thiophenes and other halogenated molecules confirms that the most positive potentials are often associated with σ-holes on halogens or with hydrogen atoms attached to carbons that are bonded to electronegative atoms. nih.govdtic.mil This makes MEP a powerful predictor of sites for non-covalent interactions and chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. nih.govacs.org A crucial application of DFT is in the study of reaction mechanisms, where it can be used to calculate the energetics of reaction pathways and to identify the structures of transition states.

The regioselective synthesis of various 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions demonstrates the differential reactivity of the two C-Br bonds in this compound. d-nb.infonih.govresearchgate.net Experimental results show that the Suzuki coupling occurs selectively at the C2-Br bond on the thiophene ring, leaving the bromomethyl group intact. d-nb.infonih.gov

DFT calculations can provide a clear rationale for this observed selectivity. The mechanism of the Suzuki reaction typically begins with an oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. By using DFT, one could model the two possible oxidative addition pathways:

Insertion of Pd(0) into the C2-Br bond of the thiophene ring.

Insertion of Pd(0) into the C-Br bond of the bromomethyl group.

For each pathway, the geometry of the transition state could be located, and its corresponding activation energy (Gibbs free energy barrier) could be calculated. Such calculations would be expected to show a significantly lower activation energy for the oxidative addition at the sp²-hybridized carbon of the thiophene ring compared to the sp³-hybridized carbon of the bromomethyl group. This difference in reaction energetics explains the high regioselectivity of the reaction. DFT studies on nucleophilic aromatic substitution in other thiophene systems have successfully established linear correlations between calculated Gibbs free energy barriers and experimental reactivity, validating this theoretical approach. nih.gov

Computational Modeling of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the thiophene ring are highly sensitive to the nature and position of its substituents. Computational modeling is an effective method to systematically study these substituent effects. acs.orgnih.gov By computationally replacing substituents on a parent molecule and calculating resulting properties, researchers can establish structure-activity relationships.

For a molecule like this compound, computational studies could model the effect of altering the substituent at the 2-position while keeping the bromomethyl group at the 5-position, or vice-versa. Studies on related thiophene derivatives have established several general principles:

Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂, -CN, or halogens, decrease the electron density of the thiophene ring, making it more electrophilic and susceptible to nucleophilic attack. rsc.orgnih.gov Conversely, electron-donating groups (EDGs), like -CH₃ or -OCH₃, increase the ring's electron density, making it more reactive towards electrophiles.

Orbital Energies: EDGs tend to raise the HOMO energy level, making the molecule a better electron donor, while EWGs lower the LUMO energy, making it a better electron acceptor. acs.org This directly impacts the molecule's behavior in reactions governed by frontier orbital interactions.

Steric Effects: Bulky substituents can hinder the approach of reactants to a nearby reaction site, influencing regioselectivity. rsc.orgacs.org For example, a large group adjacent to the C2-Br bond could potentially slow the rate of oxidative addition at that site.

Computational studies have successfully correlated these effects with reaction outcomes. For instance, in nucleophilic aromatic substitutions on thiophenes, a linear relationship has been found between the Gibbs free energy barrier and the electrophilicity of the thiophene derivative, which is modulated by its substituents. nih.gov Similarly, the planarity of π-conjugated oligomers containing thiophene units, which affects their electronic properties, is heavily influenced by the steric demands of the substituents. acs.org

Table 2: General Influence of Substituent Type on Thiophene Reactivity (Based on Computational Studies)

| Substituent Type | Position on Ring | Effect on Electron Density | Impact on HOMO/LUMO | Consequence for Reactivity |

| Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | C2 or C5 | Increases ring electron density | Raises HOMO energy | Activates ring towards electrophilic substitution |

| Electron-Withdrawing Group (EWG) (e.g., -Br, -NO₂) | C2 or C5 | Decreases ring electron density | Lowers LUMO energy | Activates ring towards nucleophilic substitution; enhances acidity of ring protons |

| Sterically Demanding Group | Adjacent to reaction site | No direct electronic effect | May induce ring twisting, affecting conjugation | Can hinder reagent approach, influencing regioselectivity |

Applications of 2 Bromo 5 Bromomethyl Thiophene As a Key Synthetic Intermediate

Synthesis of Advanced Thiophene-Based Scaffolds and Heterocyclic Systems

The distinct reactivity of the two bromine-containing groups in 2-Bromo-5-(bromomethyl)thiophene allows for its use in the stepwise construction of sophisticated molecular architectures. The carbon-bromine bond on the thiophene (B33073) ring is particularly amenable to metal-catalyzed cross-coupling reactions, while the bromomethyl group is a potent electrophile for nucleophilic substitution.

A primary application of this compound is in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. This transformation is efficiently achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netguidechem.com In this process, the bromine atom at the 5-position of the thiophene ring selectively reacts with a variety of aryl boronic acids, leaving the bromomethyl group at the 2-position intact for further functionalization. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system such as 1,4-dioxane (B91453) and water. researchgate.netrsc.org This method provides a reliable route to a diverse library of 5-aryl-2-(bromomethyl)thiophene derivatives with moderate to excellent yields, ranging from 25% to 76%. researchgate.netsigmaaldrich.com The process begins with the synthesis of the intermediate this compound from 2-methylthiophene (B1210033) and N-bromosuccinimide (NBS). researchgate.net

The table below summarizes the synthesis of various 2-(bromomethyl)-5-aryl-thiophenes using this methodology.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 3a | Phenyl boronic acid | 2-(bromomethyl)-5-phenyl-thiophene | 45 |

| 3b | 4-methylphenyl boronic acid | 2-(bromomethyl)-5-(p-tolyl)thiophene | 55 |

| 3c | 4-chlorophenyl boronic acid | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |

| 3d | 3,5-difluorophenyl boronic acid | 2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |

| 3e | 3-acetylphenyl boronic acid | 1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone | 63 |

| 3f | 4-bromophenyl boronic acid | 2-(bromomethyl)-5-(4-bromophenyl)thiophene | 25 |

| 3g | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 58 |

| 3h | 2-fluorophenyl boronic acid | 2-(bromomethyl)-5-(2-fluorophenyl)thiophene | 48 |

| 3i | 3,5-dimethylphenyl boronic acid | 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |

Data sourced from research on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. researchgate.netossila.com

While direct polymerization of this compound is not commonly reported, its status as a bifunctional monomer makes it a valuable precursor for creating functionalized polythiophenes and oligomers. Thiophene-based polymers are significant in materials science, and their synthesis can be achieved through methods like chemical oxidative polymerization or electrochemical polymerization. guidechem.com

Brominated thiophenes are standard starting materials for various polymerization techniques. For instance, Kumada catalyst-transfer polycondensation utilizes monomers like 2-bromo-3-alkylthiophenes to produce regioregular polythiophenes. rsc.org Similarly, other brominated thiophenes are used as end-capping reagents or monomers in the synthesis of semiconducting polymers. ossila.com The structure of this compound, with its two distinct reactive handles, allows for its incorporation into polymer chains to introduce specific functionalities. The bromomethyl group can be converted into other functional groups prior to or after polymerization, enabling the synthesis of tailored polymers with specific electronic or physical properties.

Precursor in the Development of Functional Materials

The derivatives of this compound are instrumental in the development of advanced functional materials, particularly for applications in organic electronics and redox-active systems.

Thiophene derivatives are fundamental building blocks for organic electronic materials due to their excellent charge transport capabilities and tunable optoelectronic properties. researchgate.net Brominated thiophenes, such as 2-Bromo-5-decylthiophene, are widely used as intermediates in the synthesis of organic semiconductors for devices like Organic Light Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com These molecules can act as end-capping agents in the synthesis of semiconducting oligomers and polymers, which helps to improve solubility and modify the HOMO/LUMO energy levels of the final material. ossila.com

The aryl-thiophene structures synthesized from this compound (as described in section 6.1.1) are scaffolds that can be further elaborated into more complex systems, such as donor-acceptor-donor (D-A-D) type dyes for dye-sensitized solar cells. ossila.com The inherent photophysical properties of substituted thiophenes also make them precursors for luminescent compounds. rsc.org

Thiophene-based polymers are known for their good redox properties, making them suitable for applications such as sensors and electrochromic devices. guidechem.com The ability to undergo reversible oxidation and reduction is a key feature of these materials. The synthesis of such systems often relies on the polymerization of functionalized thiophene monomers.

This compound serves as a valuable starting point for creating these redox-active systems. Its dual reactivity allows for the strategic introduction of thiophene units into larger molecular frameworks or polymer chains. By modifying the aryl groups attached via Suzuki coupling or by functionalizing the bromomethyl group, the redox potential of the resulting material can be finely tuned to meet the requirements of specific applications.

Intermediacy in the Synthesis of Biologically Active Compounds and Pharmaceutical Candidates

The thiophene ring is a well-established pharmacophore present in numerous pharmaceutical drugs. researchgate.net Consequently, this compound is a key intermediate in the synthesis of novel compounds with potential therapeutic applications. guidechem.comchemimpex.com

Research has demonstrated that the 2-(bromomethyl)-5-aryl-thiophenes synthesized from this compound exhibit notable biological activities. researchgate.netguidechem.com Specifically, these compounds have been screened for their haemolytic (ability to lyse red blood cells) and antithrombotic (ability to prevent blood clot formation) properties. researchgate.netsigmaaldrich.comchemimpex.com

The results of these bioassays showed that while most of the tested compounds had haemolytic activity within a safe range, certain derivatives displayed significant effects. For instance, 2-(bromomethyl)-5-(4-bromophenyl)thiophene (3f ) and 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene (3i ) exhibited the highest haemolysis of 69.7% and 33.6%, respectively. In antithrombotic assays, the synthesized compounds showed low to moderate activity, with compound 3i being the most potent, demonstrating a 31.5% clot lysis. researchgate.netsigmaaldrich.comchemimpex.com These findings underscore the potential of these derivatives as promising therapeutic agents. guidechem.comchemimpex.com

| Compound | Haemolytic Activity (%) | Antithrombotic Activity (% Clot Lysis) |

| 2 | 9.45 | 11.4 |

| 3a | 6.48 | 15.6 |

| 3b | 4.65 | 18.2 |

| 3c | 7.34 | 21.7 |

| 3d | 5.34 | 12.3 |

| 3e | 11.2 | 25.4 |

| 3f | 69.7 | 10.5 |

| 3g | 7.28 | 8.05 |

| 3h | 4.37 | 7.28 |

| 3i | 33.6 | 31.5 |

| Streptokinase (Control) | N/A | 87.2 |

| Water (Control) | 0.86 | 0.43 |

Data sourced from studies on the biological activities of 2-(bromomethyl)-5-aryl-thiophene derivatives. researchgate.netsigmaaldrich.com

Pathways to Novel Therapeutic Agents

The thiophene nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules. researchgate.net Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netresearchgate.net The compound this compound serves as a critical and versatile starting material in the synthesis of complex molecules with therapeutic potential, owing to its two reactive bromine sites which allow for sequential and regioselective functionalization. researchgate.net

A significant application of this compound is in the synthesis of novel antithrombotic agents. Research has demonstrated its use as a key intermediate in palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net In this pathway, the bromine atom on the thiophene ring is selectively coupled with various aryl boronic acids. This reaction creates a carbon-carbon bond, attaching a new aryl group at the 5-position of the thiophene ring while leaving the bromomethyl group at the 2-position intact for potential further modification. researchgate.net

The general scheme for this synthesis involves reacting this compound with an aryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (K₃PO₄). researchgate.net This regioselective functionalization is crucial for building a library of 2-(bromomethyl)-5-aryl-thiophene derivatives. researchgate.net These synthesized compounds have been evaluated for their biological activities, with some showing significant potential as antithrombotic agents. researchgate.net

Below is a table summarizing the synthesis of various 2-(bromomethyl)-5-aryl-thiophene derivatives from this compound and their reported antithrombotic activity.

Table 1: Synthesis and Antithrombotic Activity of 2-(bromomethyl)-5-aryl-thiophene Derivatives

| Aryl Boronic Acid Used | Resulting 2-(bromomethyl)-5-aryl-thiophene Derivative | Antithrombotic Activity (% Lysis) |

|---|---|---|

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | Data not specified |

| 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | Data not specified |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | Data not specified |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | Data not specified |

| 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | Data not specified |

Data derived from synthetic schemes presented in scientific literature. Specific percentage lysis values for each derivative were not detailed in the provided source material, but the class of compounds was reported as having significant antithrombotic potential. researchgate.net

The thiophene core is an important pharmacophore, and the ability to introduce diverse aryl groups via this synthetic route allows for the fine-tuning of the molecule's biological activity. researchgate.net This strategy highlights the role of this compound as a foundational building block in the discovery of new therapeutic leads.

Role in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, thiophene derivatives are important precursors in the agrochemical and specialty chemical industries. researchgate.net The unique electronic and structural properties of the thiophene ring make it a valuable component in the design of functional organic materials.

In the field of agrochemicals, thiophene-containing compounds have been investigated for various applications. The structural motif is present in some commercial pesticides and herbicides. The versatility of this compound makes it an attractive starting point for creating new agrochemical candidates, although specific examples of its direct use are not as prominently documented as in medicinal chemistry. Its dual reactivity allows for the construction of complex molecules that could interact with biological targets in pests or weeds.

The role of this compound and related structures is more clearly defined in the synthesis of specialty chemicals, particularly organic electronic materials. The bromo-substituent on the thiophene ring is highly suitable for use in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. researchgate.net These reactions are fundamental for building the extended π-conjugated systems required for organic semiconductors.

While direct applications of this compound in this area are part of ongoing research, the utility of similar brominated thiophene building blocks is well-established. For instance, 2-bromo-5-alkylthiophenes are used as end-capping reagents in the synthesis of semiconducting polymers and oligomers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The bromine atom provides a reactive site for facile functionalization to construct larger, well-defined molecular architectures. ossila.com Similarly, other functionalized bromothiophenes serve as precursors for organic materials used in Organic Light-Emitting Diodes (OLEDs).

The this compound molecule offers two distinct points for chemical modification:

The C-Br bond on the thiophene ring: This site is ideal for palladium-catalyzed cross-coupling reactions to extend the conjugated system by adding aryl, vinyl, or other thiophene units. researchgate.net

The CH₂-Br (bromomethyl) group: This benzylic bromide is susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of functional groups, which can be used to tune solubility, solid-state packing, or electronic properties.

This dual functionality makes this compound a valuable intermediate for creating complex, non-symmetrical molecules for advanced materials. It can be used to synthesize donor-acceptor type structures, which are crucial for many applications in organic electronics. ossila.comrsc.org

Future Research Directions and Challenges in 2 Bromo 5 Bromomethyl Thiophene Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of substituted thiophenes often involves multi-step procedures with hazardous reagents and organic solvents. A significant future direction is the development of environmentally benign synthetic routes to 2-Bromo-5-(bromomethyl)thiophene and its derivatives.

Key Research Thrusts:

Metal-Free Synthesis: A major push is towards replacing metal-based catalysts to minimize toxicity and contamination of the final products. nih.gov Research into metal-free methodologies, utilizing reagents like elemental sulfur or potassium sulfide (B99878) as the sulfur source, is a promising green chemistry approach. nih.gov

Sustainable Solvents: The use of greener solvents is critical. Strategies include employing water, ionic liquids, or deep eutectic solvents as reaction media, which are less toxic and often recyclable. organic-chemistry.orgrsc.org For instance, a transition-metal-free synthesis of thiophenes has been demonstrated using a mixture of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org

Atom Economy: Future protocols will focus on maximizing atom economy through reactions like C-H bond activation and cleavage, which build the thiophene (B33073) core from simple precursors without generating stoichiometric waste. organic-chemistry.org

Alternative Energy Sources: Exploring microwave-assisted and ultrasound-assisted synthesis can lead to shorter reaction times, lower energy consumption, and often improved yields compared to conventional heating methods. nih.gov

| Green Strategy | Approach | Potential Advantage |

| Catalysis | Metal-free methodologies | Reduces metal toxicity and simplifies purification. nih.gov |

| Solvents | Use of water, ionic liquids, deep eutectic solvents | Enhances safety and allows for catalyst recycling. organic-chemistry.orgrsc.org |

| Reagents | Use of elemental sulfur, potassium sulfide | Employs inexpensive and safer sulfur sources. nih.govorganic-chemistry.org |

| Reaction Design | Atom-economical reactions (e.g., C-H activation) | Minimizes waste by incorporating most atoms from reactants into the final product. organic-chemistry.org |

| Energy | Microwave-assisted synthesis | Reduces reaction times and energy consumption. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard for functionalizing brominated thiophenes, there is a continuous search for more advanced catalytic systems. researchgate.netresearchgate.net The goal is to achieve higher efficiency, broader functional group tolerance, and improved regioselectivity, particularly given the two different bromine-containing reactive sites in this compound.

Areas for Exploration:

Advanced Palladium Catalysts: Development of palladium complexes with novel ligands can offer lower catalyst loadings and higher turnover numbers, making the process more cost-effective and sustainable. organic-chemistry.org

Alternative Metal Catalysts: Investigating catalysts based on more abundant and less toxic metals like copper, nickel, or iron is a key objective. nih.govresearchgate.net Nickel-catalyzed C-H arylation has already shown promise for other thiophene derivatives. researchgate.net

Biocatalysis: The use of enzymes, such as lipases, presents a green alternative for synthesizing thiophene derivatives under mild conditions. mdpi.com A recent study demonstrated the successful synthesis of tetrasubstituted dihydrothiophenes using porcine pancreatic lipase, achieving high yields. mdpi.com

Photoredox Catalysis: Light-mediated catalysis offers unique reaction pathways that can proceed under mild, ambient conditions, potentially enabling new types of functionalization that are not accessible through traditional thermal methods.

| Catalyst Type | Example/Target Reaction | Key Advantages |

| Palladium | Suzuki-Miyaura Cross-Coupling | High reliability and functional group tolerance for C-C bond formation. researchgate.net |

| Nickel | C(sp³)-H Arylation of Aliphatic Amides | Utilizes a more abundant metal and can activate otherwise inert C-H bonds. researchgate.net |

| Copper | Ullmann Coupling, Cross-Coupling | Cost-effective alternative to palladium for certain transformations. nih.govthieme-connect.com |

| Biocatalysts | Lipase-catalyzed cyclization | Eco-friendly, operates under mild conditions, high yields. mdpi.com |

Expanding the Scope of Functionalization to Complex Molecular Architectures

The dual reactivity of this compound, with a reactive aryl bromide and a benzylic bromide, makes it an ideal starting point for creating complex, multifunctional molecules. Future research will focus on leveraging this reactivity to build sophisticated molecular scaffolds for applications in materials science and medicinal chemistry.

Strategic Approaches:

Sequential Cross-Coupling: Developing robust protocols for selective, sequential functionalization is a primary challenge. This would allow for the programmed introduction of different substituents at the C5 and the bromomethyl positions, leading to highly complex and precisely designed molecules.

Regioselective Reactions: Achieving high regioselectivity in reactions is crucial. For instance, the Suzuki-Miyaura reaction has been used to selectively functionalize the C5 position of this compound. researchgate.net Further studies are needed to control reactivity at the bromomethyl group in the presence of the aryl bromide.

Polymer Synthesis: The compound is a suitable monomer for synthesizing novel semiconducting polymers and oligomers. ossila.commdpi.com The bromo-substituents allow for polymerization through reactions like Ullmann coupling, creating materials for organic electronics. mdpi.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound to rapidly assemble complex heterocyclic systems would significantly increase synthetic efficiency.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, and reproducibility. Integrating the chemistry of this compound into these modern platforms is a crucial future direction.

Key Benefits and Challenges:

Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters such as temperature and pressure. The small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions. A flow-chemistry procedure has already been developed for other thiophene syntheses, highlighting its potential. researchgate.net

Scalability and Reproducibility: Continuous flow processes are easily scalable by extending the operation time, bypassing the challenges of scaling up batch reactors. Automation ensures high reproducibility, which is critical for industrial production.

Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures), accelerating the discovery of optimal synthetic protocols.

Challenges: Adapting reactions, particularly those involving solids or slurries (like some cross-coupling reactions), to flow systems can be challenging and may require the development of new reactor designs or soluble catalytic systems.

The successful integration of this compound chemistry into automated flow systems will be a key enabler for its large-scale application in the synthesis of advanced materials and pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-5-(bromomethyl)thiophene?

The compound is typically synthesized via bromination of thiophene derivatives. A key method involves using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions to introduce bromine atoms selectively . For instance, 2,5-dibromothiophene can be synthesized from thieno[3,2-b]thiophene using NBS in dry DMF, achieving yields >90% . Further functionalization via Suzuki-Miyaura cross-coupling with aryl boronic acids enables regioselective arylation at the 5-position .

Q. How is the structure and purity of this compound validated experimentally?

Characterization relies on:

- NMR spectroscopy : H and C NMR identify chemical shifts (e.g., thiophene ring protons at δ 7.15–7.39 ppm and bromomethyl groups at δ 4.3–4.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M] at m/z 251.96 for CHBrS) .

- Chromatography : Column chromatography (silica gel, petroleum ether) ensures purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling of this compound?

Critical parameters include:

- Catalyst : Pd(PPh) (2.5 mol%) in 1,4-dioxane/HO (4:1) at 90°C .

- Stoichiometry : Aryl boronic acids (1.1 eq) and KPO (2 eq) for efficient coupling .

- Time : 12-hour reactions yield >85% 2-(bromomethyl)-5-arylthiophenes .

Controlled bromine substitution avoids unwanted side reactions, such as debromination .

Q. How do researchers resolve contradictions in regioselectivity during substitution reactions?

Bromine’s position influences reactivity. For example:

Q. What methodologies assess the biological activity of derivatives from this compound?

- Haemolytic assays : Measure erythrocyte lysis (e.g., 2-bromo-5-(3-chloro-4-fluorophenyl)thiophene shows 78% inhibition) .

- Anti-thrombolytic activity : Clot dissolution tests using streptokinase as a reference (IC values <50 µM) .

- Biofilm inhibition : Crystal violet staining quantifies bacterial biofilm disruption .

Q. How is regioselectivity controlled in cross-coupling reactions involving this compound?

Pd catalysts favor coupling at the less hindered bromine (C5). For example:

Q. What strategies mitigate thermal instability during synthesis?

Q. How do oxidative pathways affect the stability of this compound?

Q. What purification techniques address challenges with byproduct formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。